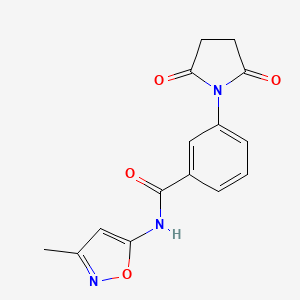

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Description

This compound is a benzamide derivative featuring two critical structural motifs:

- A 3-methyl-1,2-oxazol-5-yl substituent on the amide nitrogen, contributing aromaticity and steric bulk.

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-9-7-12(22-17-9)16-15(21)10-3-2-4-11(8-10)18-13(19)5-6-14(18)20/h2-4,7-8H,5-6H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWRWZBKXWKTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a derivative of pyrrolidine and oxazole, which may exhibit significant biological activities due to its unique structural features. This article explores its potential biological activities, including interactions with molecular targets, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 270.28 g/mol. The presence of both the dioxopyrrolidine and oxazole moieties suggests a potential for diverse biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may inhibit specific enzymes involved in cell proliferation, suggesting potential applications as an anticancer agent . Additionally, the oxazole ring may enhance binding affinity to certain receptors, thus influencing their activity.

Anticancer Activity

Research has indicated that compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide demonstrate significant anticancer properties. For instance:

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound A | BRAF(V600E) | Inhibitory | |

| Compound B | EGFR | Inhibitory | |

| Compound C | Aurora-A Kinase | Inhibitory |

These findings suggest that the compound may possess similar properties, warranting further investigation into its anticancer potential.

Anti-inflammatory Activity

In addition to anticancer effects, compounds containing dioxopyrrolidine structures have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Antimicrobial Activity

Preliminary evaluations indicate that derivatives of similar structures exhibit antimicrobial activity against various pathogens. The potential for 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide to act against bacterial and fungal strains is an area of ongoing research.

Case Studies

- Antitumor Efficacy : A study conducted on a series of pyrrolidine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines (e.g., MCF-7 and MDA-MB-231). The results indicated that these compounds could induce apoptosis through the activation of caspases and inhibition of cell cycle progression.

- Synergistic Effects : Another investigation assessed the combination of 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide with established chemotherapeutic agents like doxorubicin. The findings suggested enhanced efficacy in killing cancer cells compared to either agent alone.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Structural Differences and Implications

Substituent Position on Benzamide: The target compound’s 3-pyrrolidinone group contrasts with MPPB’s 4-pyrrolidinone (). Positional differences may alter electronic effects (e.g., dipole moments) and steric interactions with biological targets.

Functional Group Variations :

- compounds (e.g., Compound 20) use thioether linkages to isoxazole groups, whereas the target compound employs a direct amide bond . Thioethers may enhance lipophilicity and membrane permeability .

- The N,O-bidentate directing group in ’s compound highlights the role of substituents in catalysis, a feature absent in the target compound.

Biological Activity: MPPB’s suppression of galactosylation () suggests that pyrrolidinone-containing benzamides can modulate post-translational modifications. The target compound’s isoxazole group may similarly influence glycosylation or protein binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.